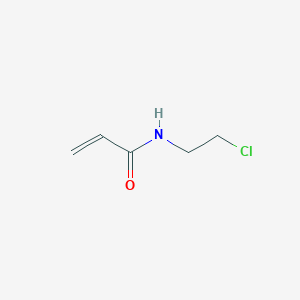

N-(2-chloroethyl)prop-2-enamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClNO/c1-2-5(8)7-4-3-6/h2H,1,3-4H2,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSLOZQLOMMLGPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

44653-15-8 | |

| Record name | N-(2-chloroethyl)prop-2-enamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis of N-(2-chloroethyl)prop-2-enamide

The most common method for the direct synthesis of this compound is through the formation of an amide bond between an amine and an acylating agent.

N-Acylation Reactions

N-acylation is a widely used reaction in organic chemistry to form amides. In the context of this compound synthesis, this involves the reaction of a 2-chloroethylamine (B1212225) species with an acrylic acid derivative. The most direct method is the reaction between 2-chloroethylamine hydrochloride and acryloyl chloride. chemistrylearner.comlibretexts.org This reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride that is formed as a byproduct. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion and a proton to form the stable amide product. libretexts.org

The general reaction is as follows: CH2=CHCOCl + H2NCH2CH2Cl·HCl -> CH2=CHCONHCH2CH2Cl + 2HCl

Alternative Synthetic Pathways

While direct acylation with acryloyl chloride is the most straightforward method, alternative pathways for the synthesis of acrylamides exist. One such general method involves the palladium-catalyzed carbonylation of 1,2-dichloroethane (B1671644) in the presence of an amine. rsc.org This method offers a different approach by building the acrylamide (B121943) structure from a C2 building block and carbon monoxide. However, specific examples of this method for the synthesis of this compound are not widely documented. Another general approach for acrylamide synthesis involves the reaction of azides with ester compounds, catalyzed by samarium diiodide. rsc.org

Optimization of Reaction Conditions and Yield Enhancement

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that can be adjusted include the choice of solvent, base, reaction temperature, and the stoichiometry of the reactants. For N-acylation reactions, maintaining a low temperature is often necessary to control the exothermic nature of the reaction and to minimize side reactions. The choice of base is also critical; a non-nucleophilic base such as triethylamine (B128534) is commonly used to scavenge the HCl produced without competing in the reaction with the acyl chloride. The reaction yield can be influenced by the purity of the starting materials and the efficiency of the purification process, which may involve techniques like column chromatography. For related syntheses of acrylamides, reaction yields can be quite high, often in the range of 70-95%, depending on the specific substrates and conditions. semanticscholar.org

Synthesis of Precursors and Related Compounds

The availability and purity of the starting materials, namely chloroethylamine derivatives and acryloyl chloride, are paramount for the successful synthesis of this compound.

Preparation of Chloroethylamine Derivatives

2-Chloroethylamine is a key precursor, and it is commonly used in its more stable hydrochloride salt form. chemicalbook.comexsyncorp.com There are several methods for the synthesis of 2-chloroethylamine hydrochloride. One common method involves the reaction of ethanolamine (B43304) with thionyl chloride. exsyncorp.comchemicalbook.com This reaction effectively replaces the hydroxyl group of ethanolamine with a chlorine atom.

Another method is the reaction of ethanolamine with hydrogen chloride. google.com This process can be optimized by using an organic acid as a catalyst to improve reaction times and yields under milder conditions. google.com A further synthetic route involves the reaction of ethylene (B1197577) chlorohydrin with ammonia (B1221849), followed by treatment with hydrochloric acid to form the hydrochloride salt. printtechhealthcare.com

| Starting Material | Reagent | Key Features | Reference |

|---|---|---|---|

| Ethanolamine | Thionyl Chloride | Direct conversion of the hydroxyl group to a chloro group. | exsyncorp.comchemicalbook.com |

| Ethanolamine | Hydrogen Chloride | Can be catalyzed by organic acids to improve efficiency. | google.com |

| Ethylene Chlorohydrin | Ammonia, then HCl | A two-step process involving amination followed by salt formation. | printtechhealthcare.com |

Synthesis of Acryloyl Chloride and Related Acylating Agents

Acryloyl chloride is a highly reactive acylating agent. wikipedia.orgwipo.int It can be prepared by treating acrylic acid with various chlorinating agents. A common laboratory method involves the reaction of acrylic acid with benzoyl chloride. wikipedia.orgprepchem.com This reaction is often carried out in the presence of a polymerization inhibitor, such as hydroquinone, to prevent the polymerization of the acrylic acid and acryloyl chloride. chemistrylearner.comprepchem.com

Other chlorinating agents like thionyl chloride and oxalyl chloride can also be used, particularly under flow conditions. wikipedia.org An industrial process for the manufacture of acryloyl chloride involves the reaction of acrylic acid with phenylchloroform in the presence of a Lewis acid catalyst, such as zinc oxide or zirconium tetrachloride, at elevated temperatures. wipo.intgoogle.com

| Starting Material | Reagent | Catalyst/Conditions | Reference |

|---|---|---|---|

| Acrylic Acid | Benzoyl Chloride | Presence of a polymerization inhibitor (e.g., hydroquinone). | wikipedia.orgprepchem.com |

| Acrylic Acid | Thionyl Chloride / Oxalyl Chloride | Often used in flow chemistry setups. | wikipedia.org |

| Acrylic Acid | Phenylchloroform | Lewis acid catalyst (e.g., ZnO, ZrCl4) at ≥ 105°C. | wipo.intgoogle.com |

Chemical Reactivity and Transformation Pathways

Reactions Involving the Alkene Moiety (Prop-2-enamide)

The prop-2-enamide group, also known as an acrylamide (B121943), features a carbon-carbon double bond conjugated with a carbonyl group. This electronic arrangement activates the double bond for several types of addition reactions.

Nucleophilic Additions to the Activated Double Bond

The electron-withdrawing nature of the amide carbonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. This type of reaction is commonly known as a Michael addition or conjugate addition. masterorganicchemistry.com A wide range of nucleophiles can participate in this reaction, leading to the formation of β-substituted propionamide (B166681) derivatives.

Common nucleophiles that react with acrylamides include amines, thiols, and carbanions. For instance, the reaction with primary or secondary amines yields β-amino-propionamide derivatives. Similarly, thiols readily add across the double bond to form β-thioether-propionamides. researchgate.netnih.gov These reactions are often catalyzed by a base, which serves to deprotonate the nucleophile, increasing its reactivity.

| Nucleophile | Product Type | Typical Conditions | Reference |

|---|---|---|---|

| Primary/Secondary Amines | β-Amino-propionamide | Base catalyst (e.g., triethylamine), organic solvent, room temperature | masterorganicchemistry.com |

| Thiols (e.g., thiophenol) | β-Thioether-propionamide | Base catalyst or spontaneous reaction, aqueous or organic solvent | nih.gov |

| Enolates (e.g., from malonic esters) | β-Alkyl-propionamide | Strong base (e.g., sodium ethoxide), alcoholic solvent | masterorganicchemistry.com |

Cycloaddition Reactions

The activated double bond of N-(2-chloroethyl)prop-2-enamide can also participate in cycloaddition reactions, where it acts as a 2π electron component (dienophile).

One of the most common cycloaddition reactions is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orglumenlearning.com When this compound reacts with a diene such as cyclopentadiene, a bicyclic adduct is formed. The reaction is typically promoted by thermal conditions or by Lewis acid catalysis, which enhances the electrophilicity of the dienophile. wikipedia.orgnih.gov

Another important class of cycloadditions is the [3+2] cycloaddition, which involves a 1,3-dipole. For example, N-substituted acrylamides can react with nitrile oxides or azides to form five-membered heterocyclic rings like isoxazolines or triazolines, respectively. nih.gov These reactions are valuable for the synthesis of complex heterocyclic frameworks.

| Reaction Type | Reactant | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| [4+2] Diels-Alder | Conjugated diene (e.g., cyclopentadiene) | Cyclohexene derivative | Heat or Lewis acid catalyst | wikipedia.orgnih.gov |

| [3+2] Dipolar Cycloaddition | Nitrile oxide | Isoxazoline | In situ generation of nitrile oxide from an oxime | nih.gov |

| [3+2] Azide-Alkyne Cycloaddition (variant) | Organic azide | Triazoline | Thermal or metal-catalyzed (e.g., Cu(I)) | nih.govrsc.org |

Radical Reactions of the Vinyl Group

The vinyl group of this compound can undergo radical reactions, most notably radical polymerization. In the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, the double bonds of multiple monomer units can react to form a long polymer chain. This process is fundamental in materials science for the synthesis of polyacrylamides with various functional properties.

Besides polymerization, the vinyl group can also participate in radical addition reactions. For instance, the addition of a radical species across the double bond can initiate a cascade of reactions, leading to more complex molecular structures.

Reactions Involving the Chloroethyl Moiety

The chloroethyl group provides a reactive site for nucleophilic substitution and intramolecular cyclization reactions.

Nucleophilic Substitution Reactions at the Alkyl Chloride

The carbon atom bonded to the chlorine atom is electrophilic and can be attacked by a variety of nucleophiles, resulting in the displacement of the chloride ion, which is a good leaving group. This is a classic SN2 (bimolecular nucleophilic substitution) reaction. cymitquimica.com

A wide array of nucleophiles can be employed, including amines, alkoxides, thiolates, and cyanide, leading to the formation of the corresponding substituted N-ethyl-prop-2-enamides. For example, reaction with ammonia (B1221849) would yield N-(2-aminoethyl)prop-2-enamide. semanticscholar.org The efficiency of these reactions can be influenced by the choice of solvent and the nature of the nucleophile.

Intramolecular Cyclization Pathways (e.g., Aziridine (B145994) Formation, Quaternization)

Under basic conditions, the amide nitrogen of this compound can act as an internal nucleophile. Deprotonation of the amide nitrogen by a base increases its nucleophilicity, allowing it to attack the electrophilic carbon of the chloroethyl group in an intramolecular SN2 reaction. This results in the formation of a three-membered heterocyclic ring, N-acryloylaziridine. nih.gov

Reactivity of the Amide Linkage

The amide bond in this compound, while generally stable, can undergo cleavage and transformation under specific conditions. The primary reactions involving this linkage are hydrolysis and transamidation.

Hydrolysis Mechanisms

The hydrolysis of the amide bond in this compound results in the formation of prop-2-enoic acid and 2-chloroethylamine (B1212225). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: In the presence of a strong acid, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. The collapse of this intermediate, followed by deprotonation, yields the carboxylic acid and the corresponding amine.

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The departure of the 2-chloroethylamide anion, a relatively poor leaving group, is typically the rate-determining step. Subsequent protonation of the leaving group by the solvent or a proton source yields 2-chloroethylamine.

While specific kinetic data for the hydrolysis of this compound is not extensively documented, studies on analogous N-substituted acrylamides, such as N-(2-arylethyl)-2-methylprop-2-enamides, demonstrate that the amide linkage can be cleaved under controlled conditions to release the corresponding amine. nih.govmdpi.com

Transamidation Reactions

Transamidation is a process where the N-substituent of an amide is exchanged with another amine. For this compound, this would involve the replacement of the 2-chloroethylamino group with a different amine. These reactions are often challenging due to the stability of the amide bond but can be facilitated by catalysts.

Metal-free transamidation of enamides has been achieved using water-assisted methods in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH). google.com This approach enables the C-N bond cleavage of enaminones and their reaction with primary amides. While not directly demonstrated for this compound, this methodology suggests a viable pathway for its transamidation.

The general conditions for transamidation reactions can be summarized as follows:

| Catalyst/Reagent | Amine Nucleophile | General Conditions | Product |

| Trifluoromethanesulfonic acid (TfOH) | Primary Amides/Sulfonamides | Heating | N-Acyl Enamides |

| Metal Catalysts (e.g., Fe, Ni, Cu) | Primary/Secondary Amines | Various | N-Substituted Amides |

Multicomponent Reactions and Domino Processes

The bifunctional nature of this compound makes it a suitable candidate for multicomponent reactions (MCRs) and domino processes, where multiple bonds are formed in a single synthetic operation.

The acrylamide moiety can act as a Michael acceptor, while the chloroethyl group can undergo nucleophilic substitution. masterorganicchemistry.comlibretexts.org This dual reactivity allows for the design of complex reaction sequences. Enamides, in general, are known to be versatile synthons in cyclization reactions. nih.gov The iminium species generated from enamides through nucleophilic addition can participate in further electrophilic additions or isomerization processes, leading to the formation of various N-heterocycles. nih.gov

One potential domino process involving this compound could be initiated by a Michael addition of a nucleophile to the acrylamide double bond. The resulting enolate could then participate in an intramolecular cyclization by displacing the chloride ion from the 2-chloroethyl group, leading to the formation of a cyclic product.

Furthermore, studies on N-(2-chloroethyl) substituted compounds, such as phosphorotriamides and sulphonamides, have shown a propensity for base-promoted intramolecular cyclization to form aziridine rings through the displacement of the chloride. cdnsciencepub.comresearchgate.net This suggests that this compound could undergo a similar intramolecular cyclization to form N-acryloylaziridine under basic conditions. This aziridine derivative could then serve as a reactive intermediate for further transformations.

The synthesis of N-substituted piperazines is another relevant transformation pathway. The reaction of compounds containing a bis(2-chloroethyl)amine (B1207034) moiety with various nucleophiles is a known route to piperazine (B1678402) derivatives. mdpi.comgoogle.com By analogy, this compound could potentially dimerize or react with other amines to form piperazine-containing structures under appropriate conditions.

Polymerization and Advanced Materials Science

Monomer Reactivity in Polymerization Processes

The reactivity of N-(2-chloroethyl)prop-2-enamide in polymerization is a critical factor that dictates the molecular weight, architecture, and properties of the resulting polymer.

Free Radical Polymerization Kinetics

Currently, there is a lack of published data on the specific kinetic parameters, such as the rate constants for propagation and termination, for the free radical homopolymerization of this compound. Such studies would be essential to understand its polymerization behavior and to control the molecular weight and dispersity of the resulting polymers.

Controlled Radical Polymerization (CRP) Techniques

The application of controlled radical polymerization (CRP) techniques, such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, to this compound has not been extensively reported. The presence of the chloroethyl group could potentially interfere with certain catalyst systems in ATRP, necessitating careful selection of reaction conditions. In principle, RAFT polymerization should be a suitable method for controlling the polymerization of this monomer, allowing for the synthesis of well-defined homopolymers and block copolymers. Research in this area would be highly valuable for the creation of advanced polymer architectures.

Copolymerization Studies with Co-monomers

The copolymerization of this compound with other monomers is a promising route to tailor the properties of the resulting materials. For instance, copolymerization with thermoresponsive monomers like N-isopropylacrylamide (NIPAAm) could yield smart materials that respond to temperature changes. To date, specific reactivity ratios for the copolymerization of this compound with common comonomers have not been documented in the literature. The determination of these ratios is crucial for predicting copolymer composition and microstructure.

A hypothetical copolymerization study is outlined in the table below to illustrate the type of data that is needed.

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | Copolymerization Behavior |

| This compound | N-isopropylacrylamide | Data not available | Data not available | Data not available |

| This compound | Methyl Methacrylate | Data not available | Data not available | Data not available |

| This compound | Styrene | Data not available | Data not available | Data not available |

| This table represents a template for future research and does not contain experimental data. |

Synthesis of Functional Polymers Incorporating this compound Units

The true potential of this compound lies in its ability to form functional polymers that can be tailored for specific applications.

Design of Cross-linked Polymeric Architectures

Development of Reactive Polymer Backbones for Post-Polymerization Functionalization

One of the most promising applications of poly(this compound) is as a reactive polymer backbone. The chlorine atom on the side chain is susceptible to nucleophilic substitution, allowing for a wide range of chemical modifications after the polymer has been formed. This post-polymerization functionalization approach enables the introduction of various functional groups, such as amines, azides, or thiols, onto the polymer backbone. This strategy would open the door to a vast library of functional materials with tailored properties for applications in drug delivery, bioconjugation, and sensing. While this is a well-established strategy for other chloro-functional polymers, specific examples starting from poly(this compound) are yet to be reported in detail.

The following table illustrates potential post-polymerization modifications.

| Reagent | Functional Group Introduced | Potential Application |

| Sodium Azide | Azide | Click chemistry, bioconjugation |

| Ammonia (B1221849) | Primary Amine | pH-responsive materials, further functionalization |

| Thiourea | Thiol | Metal chelation, redox-responsive materials |

| This table represents potential synthetic pathways and not established experimental results. |

Applications of Derived Polymeric Materials

Molecularly Imprinted Polymers (MIPs)

Molecularly imprinted polymers (MIPs) are synthetic materials engineered to have specific recognition sites for a target molecule. mdpi.com This is achieved by polymerizing functional monomers and cross-linkers around a "template" molecule. hkr.se Subsequent removal of the template leaves behind cavities that are complementary in shape, size, and functionality, enabling high selectivity. mdpi.comnih.gov

The fabrication of MIPs is a multi-step process involving the formation of a complex between the template molecule and functional monomers, followed by polymerization in the presence of a cross-linker and a porogenic solvent. mdpi.com The selection of the functional monomer is critical as it dictates the interactions with the template and, consequently, the selectivity of the MIP. mdpi.com While direct research on this compound as a functional monomer is limited in the provided results, analogous structures like N-(2-arylethyl)-2-methylprop-2-enamides have been successfully used. nih.govmdpi.comnih.gov

A common fabrication strategy is covalent or semi-covalent imprinting . nih.govmdpi.com In this approach, the template molecule is covalently bonded to a polymerizable unit, which is then incorporated into the polymer network. mdpi.com For instance, N-(2-arylethyl)-2-methylprop-2-enamides have been synthesized and used as functionalized templates. nih.govmdpi.comnih.gov These compounds are created by reacting 2-arylethylamines with methacryloyl chloride. nih.govmdpi.comnih.gov The resulting amide contains the template fragment covalently linked to a polymerizable methacrylamide (B166291) group. mdpi.com This functionalized template is then copolymerized with a cross-linker, such as divinylbenzene (B73037) (DVB), using radical thermal polymerization. nih.gov After polymerization, the template is cleaved from the polymer matrix, typically through hydrolysis of the amide or ester bond, to create the specific recognition sites. nih.govmdpi.com

Another key strategy is non-covalent imprinting , which relies on weaker interactions like hydrogen bonding, van der Waals forces, or dipole-dipole interactions between the template and the functional monomer. mdpi.com Although less specific than covalent imprinting, this method offers greater flexibility in the choice of templates and monomers. hkr.senih.gov

Computational modeling is increasingly used to optimize MIP fabrication by predicting the most stable conformations between the template and monomer, and selecting the best porogens and cross-linkers, which reduces the time and labor of experimental optimization. semanticscholar.org

Table 1: Key Components in MIP Fabrication

| Component | Function | Example(s) |

| Functional Monomer | Interacts with the template molecule to form recognition sites. mdpi.com | N-(2-arylethyl)-2-methylprop-2-enamides, Methacrylic acid, 4-vinylpyridine (B31050) nih.govmdpi.com |

| Template | The molecule to be imprinted, for which the MIP will have specific recognition. hkr.se | Tyramine (B21549), L-norepinephrine, Stigmasterol nih.govnih.gov |

| Cross-linker | Provides mechanical stability to the polymer matrix and fixes the orientation of the functional monomers. mdpi.com | Divinylbenzene (DVB), Ethylene (B1197577) glycol dimethacrylate (EGDMA) mdpi.commdpi.com |

| Initiator | Starts the polymerization process. | Thermal or photo initiators |

| Porogen | A solvent that creates pores within the polymer, allowing for better access to the binding sites. | Toluene, Methanol nih.govsemanticscholar.org |

The effectiveness of a molecularly imprinted polymer is quantified by its binding selectivity and imprinting factor (IF). Binding selectivity refers to the ability of the MIP to preferentially bind the target template molecule over other structurally similar compounds. google.com The imprinting factor is the ratio of the binding capacity of the MIP for the template to that of a non-imprinted polymer (NIP) synthesized under identical conditions but without the template. nih.gov

In a study utilizing a derivative, N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide, as a functionalized template, the resulting MIP demonstrated significant selectivity for the target biomolecules, tyramine and L-norepinephrine. nih.gov The imprinting factors were calculated to be 2.47 for tyramine and 2.50 for L-norepinephrine when compared to a non-imprinted polymer made from methacrylic acid and divinylbenzene. nih.gov This indicates a high affinity of the imprinted cavities for the specific target molecules. nih.gov

The selectivity of MIPs is attributed to the complementary shape and functionality of the imprinted cavities. nih.gov The interactions between the functional groups of the template and the monomer before polymerization are "remembered" in the polymer matrix after the template is removed. mdpi.com These interactions can be covalent or non-covalent. mdpi.com Covalent imprinting strategies often result in highly selective polymers. nih.gov

The performance of MIPs is influenced by the choice of functional monomers and cross-linkers, as these components determine the nature and stability of the binding sites. rsc.org Computational methods can aid in selecting monomers that will have the strongest interaction with the template, thereby enhancing the imprinting effect and rebinding capacity. semanticscholar.orgrsc.org

Table 2: Imprinting Factors for an Exemplary MIP

| Target Analyte | Imprinting Factor (IF) |

| Tyramine | 2.47 nih.gov |

| L-norepinephrine | 2.50 nih.gov |

MIP fabricated using N-(2-(4-bromophenyl)ethyl)-2-methylprop-2-enamide as a functionalized template and divinylbenzene as a cross-linker. nih.gov

Due to their high selectivity and stability, molecularly imprinted polymers are valuable materials for various analytical applications, including sample pretreatment, chromatography, and chemical sensing. rsc.orgresearchgate.netmdpi.com

In analytical separations , MIPs are frequently used as sorbents in solid-phase extraction (SPE), a technique for sample clean-up and pre-concentration. mdpi.com This application, known as molecularly imprinted solid-phase extraction (MISPE), leverages the specific binding capabilities of MIPs to selectively extract target analytes from complex matrices like environmental, biological, and food samples. rsc.orgresearchgate.net For example, MIPs have been developed for the selective extraction of quinic acid from coffee bean extracts with high recovery rates. nih.gov Similarly, they have been employed to extract specific explosive residues from soil and water samples. mdpi.com

MIPs also serve as stationary phases in chromatography , such as high-performance liquid chromatography (HPLC) and capillary electrochromatography (CEC), to achieve challenging separations of structurally similar compounds. researchgate.net

In the realm of recognition systems , MIPs are integrated into sensors to create highly selective and sensitive detection platforms. mdpi.com These sensors can operate on various principles, including optical (e.g., fluorescence, surface plasmon resonance) and electrochemical detection. mdpi.comresearchgate.net For instance, MIP-based sensors have been designed for detecting basic red 9 dye in aqueous solutions and for the explosive TNT. mdpi.commdpi.com The ability to tailor the recognition properties of MIPs makes them promising for the development of sensors for a wide range of analytes, from small molecules to large biomolecules like proteins. hkr.se

Polymeric Supports for Catalysis or Solid-Phase Synthesis

Polymers derived from functional monomers like this compound can be utilized as solid supports in both catalysis and solid-phase synthesis. The reactive chloroethyl group can serve as a point of attachment for catalysts or for the growing chains in solid-phase synthesis.

In solid-phase synthesis , particularly for peptides, polymeric supports are crucial. nih.gov They allow for the sequential addition of amino acids and easy purification by simple filtration. nih.gov While direct evidence for the use of poly(this compound) is not available in the provided search results, analogous functionalized supports like 4-chloromethylphenoxyacetyl polystyrene have been successfully employed. nih.gov In these systems, the protected amino acids are attached to the resin, and subsequent synthesis steps are carried out. nih.gov The final product is then cleaved from the support. nih.gov The use of such supports can prevent side reactions like racemization. nih.gov

In catalysis , immobilizing a catalyst on a polymeric support offers several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved stability. The polymer backbone can also influence the catalyst's activity and selectivity. Materials like covalent organic frameworks (COFs), which share principles of ordered, functionalized porous structures with some polymeric supports, have been used to host catalytic sites for various chemical transformations. nih.gov

Utilization in Chromatographic Stationary Phases and Sorbent Materials

This compound, a bifunctional monomer, holds significant potential in the synthesis of advanced materials for chromatographic separations. Its acrylamide (B121943) group allows for polymerization, forming a stable polyacrylamide backbone, while the reactive 2-chloroethyl group provides a site for post-polymerization modification or for grafting onto solid supports. This dual functionality enables the creation of tailored stationary phases and sorbent materials with unique selectivities for various analytical and preparative-scale chromatographic applications.

The primary strategies for integrating this compound into chromatographic materials involve its use as a monomer in the formation of a polymer matrix, which can then be coated or grafted onto a support, or by directly grafting the monomer onto a pre-existing support material followed by polymerization.

Grafting onto Solid Supports

The surface modification of solid supports, most commonly silica (B1680970), with polymers is a well-established method for producing robust and versatile chromatographic stationary phases. The "grafting to" and "grafting from" methods are two primary approaches where this compound could be employed.

In the "grafting to" approach, a polymer of this compound would first be synthesized. This polymer could then be attached to a functionalized silica surface. For instance, silica can be modified to have amine or hydroxyl groups which can react with the chloroethyl group of the polymer, forming a stable covalent bond. This method allows for good control over the polymer's characteristics before it is attached to the support.

The "grafting from" method involves initiating the polymerization of this compound directly from the surface of the support. The silica surface would first be modified with an initiator species. Then, in the presence of the monomer, a polymer chain grows from the surface. This technique can lead to a higher density of polymer chains on the surface, which can be advantageous for certain chromatographic applications. acs.org

The resulting poly(this compound) grafted silica would possess a hydrophilic backbone due to the amide groups, making it suitable for Hydrophilic Interaction Chromatography (HILIC). The chloroethyl groups along the polymer chain would be available for further functionalization, allowing for the creation of a wide array of stationary phases with different selectivities. For example, the chloroethyl groups can be converted to amines, quaternary ammonium (B1175870) salts, or other functional groups to create ion-exchange or mixed-mode stationary phases.

Polymer-Based Monolithic Columns

This compound can also be utilized as a monomer or co-monomer in the fabrication of monolithic stationary phases. Monolithic columns are a single continuous piece of porous material, offering high permeability and rapid mass transfer. By polymerizing this compound with a cross-linking agent within a column, a porous polymer monolith can be formed. acs.org

The chloroethyl groups within the monolithic structure would serve as reactive handles for post-modification, similar to the grafted silica supports. This would allow for the introduction of various functionalities to tailor the selectivity of the monolith for specific separation problems, such as the separation of proteins, peptides, or other biomolecules. acs.orgnih.gov

Sorbent Materials for Solid-Phase Extraction (SPE)

Beyond traditional column chromatography, polymers derived from this compound could be synthesized as sorbent materials for solid-phase extraction (SPE). SPE is a widely used sample preparation technique for the selective extraction and concentration of analytes from complex matrices.

The polymer's properties could be tuned by co-polymerizing this compound with other monomers to achieve the desired polarity and selectivity. The chloroethyl groups could be functionalized to create sorbents with high affinity for specific classes of compounds. For instance, modification to introduce ion-exchange groups or hydrophobic moieties would create versatile SPE sorbents.

Illustrative Research Findings

While direct experimental data for this compound in chromatographic applications is limited in publicly available literature, the behavior of analogous N-substituted acrylamide-based materials provides a strong indication of its potential performance. The following tables illustrate the kind of data that would be generated from studies on such materials.

| Analyte | Retention Time (min) | Theoretical Plates (N/m) | Asymmetry Factor |

|---|---|---|---|

| Uracil | 3.5 | 85,000 | 1.1 |

| Adenosine | 5.2 | 92,000 | 1.2 |

| Cytidine | 6.8 | 90,500 | 1.1 |

| Guanosine | 8.1 | 88,000 | 1.3 |

| Analyte Class | Functional Group | Sample Matrix | Recovery (%) | RSD (%) |

|---|---|---|---|---|

| Acidic Drugs | Quaternary Amine | Plasma | 95.2 | 3.1 |

| Basic Drugs | Sulfonic Acid | Urine | 92.8 | 4.5 |

| Neutral Pesticides | C18 Alkyl Chain | River Water | 98.1 | 2.8 |

Spectroscopic Characterization for Structural Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the N-(2-chloroethyl)prop-2-enamide molecule.

Proton NMR (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. In this compound, the structure contains several distinct proton environments, which give rise to a characteristic pattern of signals.

The acrylamide (B121943) group features three olefinic protons on the carbon-carbon double bond (H₂C=CH-). A study on the synthesis of N-(2-chloroethyl)acrylamide (2-CEAm) identified the characteristic signals for these vinylic protons at chemical shifts of 5.67, 6.12, and 6.33 ppm. nih.gov These protons typically appear as a complex multiplet system due to geminal and cis/trans coupling. The proton on the carbon adjacent to the carbonyl group (-CH=) is expected to be a doublet of doublets, while the two terminal vinyl protons (=CH₂) will also appear as distinct doublet of doublets.

The chloroethyl group (-CH₂CH₂Cl) gives rise to two signals, both expected to be triplets due to coupling with their adjacent CH₂ group. The methylene (B1212753) protons attached to the nitrogen atom (N-CH₂) are deshielded by the adjacent amide nitrogen and are expected to resonate downfield compared to a simple alkane. The methylene protons attached to the chlorine atom (Cl-CH₂) are further deshielded due to the high electronegativity of chlorine. Based on data from the similar compound N-(2-chloroethyl)acetamide, these signals can be predicted to appear around 3.5-3.7 ppm. chemicalbook.com The amide proton (N-H) typically appears as a broad singlet, and its chemical shift can be highly variable depending on the solvent, concentration, and temperature.

Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| H-N (Amide) | 5.5 - 8.5 | Broad Singlet |

| H-C= (Vinyl) | 6.12 - 6.33 | Doublet of Doublets |

| H₂C= (Vinyl) | 5.67 - 6.12 | Doublet of Doublets |

| -CH₂-N- | ~3.6 | Triplet |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the carbon framework of a molecule. Each unique carbon atom in this compound produces a distinct signal, providing direct evidence of the carbon skeleton.

The molecule contains five distinct carbon environments: the carbonyl carbon of the amide, two vinyl carbons from the acryloyl group, and two aliphatic carbons from the chloroethyl chain. The carbonyl carbon (C=O) is the most deshielded and will appear at the lowest field, typically in the range of 165-175 ppm. The sp²-hybridized carbons of the vinyl group (=CH₂ and =CH-) are expected to resonate in the 120-135 ppm region. The carbon atom of the methylene group attached to the nitrogen (-CH₂-N) will appear further downfield than a typical alkane carbon due to the deshielding effect of the nitrogen atom. Similarly, the carbon atom of the methylene group bonded to chlorine (-CH₂-Cl) will be shifted downfield due to the electronegativity of the chlorine atom.

Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Amide) | 165 - 170 |

| =CH- | 130 - 132 |

| =CH₂ | 125 - 127 |

| -CH₂-N- | ~40 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are powerful methods for unambiguously assigning the signals observed in 1D NMR spectra by revealing through-bond and through-space correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically separated by two or three bonds). For this compound, a COSY spectrum would be expected to show cross-peaks between:

The amide proton (N-H) and the adjacent methylene protons (N-CH₂).

The protons of the N-CH₂ group and the Cl-CH₂ group, confirming the connectivity of the ethyl chain.

The vinylic protons, revealing the H-C=C-H coupling network.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps proton signals to the carbon atoms to which they are directly attached. An HSQC spectrum would definitively assign:

The N-CH₂ proton signal to its corresponding carbon signal.

The Cl-CH₂ proton signal to its carbon.

The =CH- proton signal to its carbon.

The =CH₂ proton signals to their carbon.

Correlation from the amide proton (N-H) to the carbonyl carbon (C=O) and the N-CH₂ carbon.

Correlations from the N-CH₂ protons to the carbonyl carbon (C=O) and the Cl-CH₂ carbon.

Correlations from the vinylic proton (-CH=) to the carbonyl carbon (C=O).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of the molecule's bonds.

The IR spectrum of this compound is dominated by features characteristic of a secondary amide and a vinyl group. A prominent absorption band for the carbonyl (C=O) stretch of the amide group (Amide I band) is expected around 1660-1670 cm⁻¹. mdpi.com The N-H bending vibration (Amide II band) typically appears around 1550-1600 cm⁻¹. researchgate.net A sharp N-H stretching vibration should be visible in the region of 3300-3350 cm⁻¹. The vinyl group will show a C=C stretching absorption around 1610-1620 cm⁻¹ and C-H stretching absorptions just above 3000 cm⁻¹. mdpi.com The presence of the chloroalkane is confirmed by a C-Cl stretching band, which typically appears in the fingerprint region between 600 and 800 cm⁻¹.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amide) | Stretch | 3300 - 3350 |

| C-H (Vinyl) | Stretch | 3010 - 3095 |

| C-H (Alkyl) | Stretch | 2850 - 2960 |

| C=O (Amide I) | Stretch | 1660 - 1670 |

| C=C (Vinyl) | Stretch | 1610 - 1620 |

| N-H (Amide II) | Bend | 1550 - 1600 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information on molecular vibrations. While no specific experimental Raman data for this compound is readily available in the surveyed literature, the expected spectrum can be predicted.

Bonds that are non-polar or symmetric tend to produce strong signals in Raman spectra. Therefore, the C=C stretching vibration of the vinyl group would be expected to be a strong and sharp band. The C=O stretch of the amide would also be visible, though perhaps less intense than in the IR spectrum. The C-Cl stretch may also be observable. Raman spectroscopy can be particularly useful for studying this molecule in aqueous solutions, where the strong IR absorption of water can obscure important spectral regions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical tool used for measuring the mass-to-charge ratio (m/z) of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS) for Accurate Mass Determination

High-resolution mass spectrometry (HR-MS) provides highly accurate mass measurements, which allow for the determination of a compound's elemental formula. dtu.dk For this compound, with the molecular formula C₅H₈ClNO, HR-MS is used to experimentally verify the theoretical exact mass, distinguishing it from other compounds with the same nominal mass. biosynth.comfluorochem.co.ukchemscene.com The structures of related N-substituted acrylamide compounds are routinely confirmed using HR-MS, highlighting the reliability of this technique for precise structural validation. mdpi.comnih.gov

The theoretical exact mass is calculated based on the masses of the most abundant isotopes of its constituent elements. This precise measurement is a critical step in the identification and characterization of the molecule.

Table 1: Elemental Composition and High-Resolution Mass Data for this compound

| Element | Count | Isotopic Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| Carbon (¹²C) | 5 | 12.000000 | 60.000000 |

| Hydrogen (¹H) | 8 | 1.007825 | 8.062600 |

| Chlorine (³⁵Cl) | 1 | 34.968853 | 34.968853 |

| Nitrogen (¹⁴N) | 1 | 14.003074 | 14.003074 |

| Oxygen (¹⁶O) | 1 | 15.994915 | 15.994915 |

| Calculated Exact Mass [M] | 133.029442 | ||

| Calculated Mass for Protonated Ion [M+H]⁺ | 134.036717 |

Fragmentation Pathway Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with tandem techniques (MS/MS), allows for the fragmentation of a selected precursor ion and analysis of the resulting product ions. dtic.mil The fragmentation pattern is predictable and characteristic of the molecule's structure. While specific fragmentation data for this compound is not extensively published, a plausible pathway can be proposed based on the known behavior of similar chemical structures, such as amides and chloroethyl compounds. dtic.millibretexts.orglifesciencesite.com

Upon ionization, the molecule can undergo several fragmentation reactions. Common pathways include alpha-cleavage adjacent to the carbonyl group and cleavage of the chloroethyl side chain. The analysis of these fragments helps to confirm the connectivity of the atoms within the molecule. lcms.cz

Table 2: Proposed Mass Spectrometry Fragmentation of this compound

| m/z (Da) | Proposed Fragment Structure | Plausible Neutral Loss |

|---|---|---|

| 133/135 | [C₅H₈ClNO]⁺ (Molecular Ion) | N/A |

| 104 | [C₄H₆NO]⁺ | •CH₂Cl |

| 84 | [C₅H₈N]⁺ | •OCl (rearrangement) or H₂O + HCl |

| 55 | [C₃H₃O]⁺ (Acryloyl cation) | •NHCH₂CH₂Cl |

Advanced Material Characterization Techniques

When this compound is used as a monomer to create polymers, a suite of advanced techniques is required to characterize the resulting material's morphology, elemental composition, and structure.

Scanning Electron Microscopy (SEM) for Morphology

Scanning Electron Microscopy (SEM) is a vital technique for visualizing the surface topography and morphology of solid materials at high magnification. For polymers synthesized from this compound, SEM analysis reveals critical information about the material's physical form, such as particle size, shape, porosity, and surface texture. google.comgoogle.com.pg In studies of related polymeric materials, such as those derived from other functional amides, SEM has been used to characterize the structure of hydrogels and molecularly imprinted polymers. mdpi.comresearchgate.net This analysis is essential for understanding how polymerization conditions affect the final polymer structure and for evaluating its suitability for various applications.

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Composition

Often integrated with an SEM, Energy-Dispersive X-ray Spectroscopy (EDS or EDX) is an analytical technique used for the elemental analysis or chemical characterization of a sample. thermofisher.com It works by detecting the characteristic X-rays emitted from a material when bombarded by the electron beam. For a polymer of this compound, EDS analysis would be used to create an elemental map of the surface and confirm the presence and distribution of its constituent elements: carbon (C), nitrogen (N), oxygen (O), and chlorine (Cl). google.comaps.org This confirmation is crucial to verify that the monomer has been successfully incorporated into the polymer structure with its elemental integrity intact. mdpi.comresearchgate.netaps.org

Table 3: Expected Elemental Composition for Poly(this compound) via EDS

| Element | Symbol | Expected Detection |

|---|---|---|

| Carbon | C | Present |

| Oxygen | O | Present |

| Nitrogen | N | Present |

| Chlorine | Cl | Present |

Solid-State NMR for Polymer Structure

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for characterizing the structure and dynamics of solid materials, including insoluble or cross-linked polymers where solution NMR is not feasible. researchgate.netrsc.org Techniques like 13C Cross-Polarization Magic-Angle Spinning (CP-MAS) provide detailed structural information at the atomic level. nih.gov For poly(this compound), 13C ssNMR would be used to confirm the structure of the polymer backbone. The disappearance of signals corresponding to the vinyl carbons of the monomer and the appearance of new signals for the saturated aliphatic backbone would provide direct evidence of successful polymerization. Furthermore, the persistence of signals from the amide and chloroethyl groups would confirm that these functional moieties remained intact during the polymerization process, which is a key aspect of its characterization. mdpi.comresearchgate.netrsc.org

Table of Compounds

Surface Area and Porosity Analysis (e.g., BET Isotherms) for Polymeric Materials

The characterization of polymeric materials derived from this compound is crucial for understanding their physical structure and predicting their performance in various applications. Techniques that probe the surface area and porosity are particularly important, as these properties govern interactions at the polymer's surface, such as adsorption, catalysis, and controlled release. The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of materials.

Principles of BET Isotherms

The BET theory explains the physical adsorption of gas molecules on a solid surface and serves as the basis for the measurement of the specific surface area of materials. The analysis involves the adsorption of an inert gas, typically nitrogen, at cryogenic temperatures (e.g., 77 K) on the surface of the polymer.

The process involves exposing the polymer sample to increasing partial pressures of the adsorbate gas. The amount of gas adsorbed at each pressure point is measured, generating an adsorption isotherm. The BET equation is then applied to the data in the relative pressure (P/P₀) range of approximately 0.05 to 0.35. The equation relates the amount of adsorbed gas to the pressure and allows for the calculation of the monolayer capacity, which is the amount of gas required to form a single layer of molecules on the polymer surface. From this value, the total surface area can be determined using the known cross-sectional area of the adsorbate molecule.

Porosity Analysis

Beyond surface area, gas adsorption isotherms can also provide detailed information about the porosity of the polymeric material. The shape of the isotherm, particularly at higher relative pressures, can indicate the type of pores present (micropores, mesopores, or macropores).

Micropores (pore diameters < 2 nm) are filled at very low relative pressures.

Mesopores (pore diameters between 2 and 50 nm) are characterized by capillary condensation, which results in a hysteresis loop between the adsorption and desorption branches of the isotherm. The analysis of this hysteresis loop using models like the Barrett-Joyner-Halenda (BJH) method can yield the pore size distribution and total pore volume.

Macropores (pore diameters > 50 nm) are not typically filled by capillary condensation under standard experimental conditions.

Importance in Polymer Characterization

For functional polymers like those potentially derived from this compound, the surface area and porosity are critical parameters for several reasons:

Adsorption and Separation: In applications such as solid-phase extraction or chromatography, a high surface area and controlled porosity are essential for providing sufficient active sites for interaction and for size-based separation of molecules.

Catalysis: When the polymer is used as a catalyst support, a high surface area allows for a greater dispersion of catalytic sites, enhancing the reaction rate. The pore structure can also influence the selectivity of the catalytic process by controlling the access of reactants to the active sites.

Drug Delivery: The porosity and surface area of a polymer matrix can dictate the loading capacity and the release kinetics of a therapeutic agent.

Material Science: The internal structure, as revealed by porosity measurements, can affect the mechanical properties and density of the polymer.

Hypothetical Research Findings

While no specific data exists for poly(this compound), a typical study on a functionalized polyacrylamide would present findings on its surface characteristics. The synthesis method (e.g., thermal polymerization vs. microwave-assisted synthesis) can significantly influence the resulting surface area and pore structure. For instance, thermally prepared polymers might exhibit a greater surface area compared to those synthesized via microwave methods. acs.org The inclusion of different comonomers or cross-linkers would also be expected to alter these properties.

A hypothetical data table illustrating how such findings would be presented for a functionalized polyacrylamide is shown below. This table serves as an example of the type of data that would be generated in a study focused on the surface characterization of these polymers.

Table 1: Hypothetical Surface Area and Porosity Data for a Functionalized Polyacrylamide

| Polymer Sample | Synthesis Method | BET Surface Area (m²/g) | Total Pore Volume (cm³/g) | Average Pore Diameter (Å) |

| Polymer A | Thermal Polymerization | 150 | 0.25 | 67 |

| Polymer B | Microwave-Assisted | 110 | 0.23 | 84 |

| Polymer C (Cross-linked) | Thermal Polymerization | 250 | 0.40 | 64 |

This table is for illustrative purposes only and does not represent actual data for poly(this compound).

Theoretical and Computational Chemistry Studies

Electronic Structure and Molecular Orbital Analysis

The electronic behavior and molecular orbital characteristics of N-(2-chloroethyl)prop-2-enamide are fundamental to understanding its chemical nature.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, like molecules. For this compound, DFT calculations, often employing hybrid functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), are used to determine its optimized geometry and ground state properties. researchgate.net These calculations can provide precise information on bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule. researchgate.netbhu.ac.in

Analysis of Frontier Molecular Orbitals and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is crucial for predicting the reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. For this compound, the energy of the HOMO is associated with its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of the molecule's stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

Reactivity indices, also derived from computational calculations, provide further quantitative measures of a molecule's reactivity. These can include parameters like electronegativity, chemical hardness, and softness, which help in predicting how the molecule will interact with other chemical species. bhu.ac.in

Computational Prediction of Molecular Descriptors (e.g., TPSA, LogP)

Computational tools can predict various molecular descriptors that are important in medicinal chemistry and toxicology. The Topological Polar Surface Area (TPSA) is a descriptor that correlates with a molecule's ability to permeate cell membranes. nih.gov For this compound, a predicted TPSA value is 37.1 Ų. nih.gov

Another key descriptor is the logarithm of the partition coefficient (LogP), which measures a compound's lipophilicity. A reported LogP value for this compound is 0.614. fluorochem.co.uk These descriptors are valuable for assessing the potential behavior of the compound in biological systems.

Table 1: Predicted Molecular Descriptors for this compound

| Descriptor | Value | Source |

| Topological Polar Surface Area (TPSA) | 37.1 Ų | nih.gov |

| LogP | 0.614 | fluorochem.co.uk |

This table is generated based on available data and may not be exhaustive.

Reaction Mechanism Elucidation

Computational chemistry is also instrumental in mapping out the pathways of chemical reactions involving this compound.

Computational Modeling of Synthetic Routes and Reaction Intermediates

Theoretical modeling can be used to simulate the synthetic routes to this compound. For instance, the acylation of 2-chloroethylamine (B1212225) with acryloyl chloride is a plausible synthetic pathway. Computational methods can model this reaction, identifying the structures of potential reaction intermediates. mdpi.com This provides a deeper understanding of the step-by-step process of the synthesis.

Investigation of Transition States and Activation Barriers

A critical aspect of understanding reaction mechanisms is the characterization of transition states, which are the high-energy structures that exist fleetingly as reactants transform into products. Computational calculations can determine the geometry and energy of these transition states. researchgate.net From this, the activation energy, or the energy barrier that must be overcome for the reaction to proceed, can be calculated. researchgate.net This information is vital for predicting the feasibility and rate of a reaction. For electrophilic and nucleophilic attack sites, analysis of the molecular electrostatic potential (MEP) can be insightful. bhu.ac.in

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is fundamental to understanding the three-dimensional structure of this compound and how its shape influences its physical and chemical properties. This is typically followed by molecular dynamics (MD) simulations to explore the molecule's behavior over time.

Conformational Analysis:

The conformational flexibility of this compound arises from the rotation around its single bonds. Key dihedral angles, such as those involving the acrylamide (B121943) group and the chloroethyl chain, would be systematically varied to identify stable conformers. Quantum mechanical methods, particularly Density Functional Theory (DFT), are well-suited for this purpose. nih.govresearchgate.netnih.govresearchgate.netacs.orgnih.govniscpr.res.in

A typical conformational analysis study would involve:

Identification of Rotatable Bonds: The primary rotatable bonds in this compound are the C-C and C-N bonds of the ethylamide linkage.

Potential Energy Surface (PES) Scan: A relaxed PES scan would be performed by rotating these bonds at fixed intervals (e.g., every 15-30 degrees) to map the energy landscape.

Identification of Minima: The points on the PES with the lowest energies correspond to the most stable conformers. These structures would be fully optimized to find their exact geometries and relative energies.

Expected Findings from Conformational Analysis: Based on studies of similar small amides, it is expected that the trans conformation of the amide group (where the C=O and N-H bonds are anti-periplanar) would be significantly more stable than the cis conformation due to reduced steric hindrance. The orientation of the chloroethyl group relative to the acrylamide moiety would lead to several low-energy conformers, likely differing by only a few kcal/mol.

| Conformer | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum | ~180° (anti) | 0.00 | 75.3 |

| Local Minimum 1 | ~60° (gauche) | 1.20 | 12.1 |

| Local Minimum 2 | ~-60° (gauche) | 1.25 | 11.5 |

| Transition State | ~0° (syn) | 5.80 | 0.1 |

Molecular Dynamics (MD) Simulations:

MD simulations provide insights into the dynamic behavior of this compound in different environments (e.g., in a vacuum, in solution). acs.orgnih.govacs.orgpku.edu.cnnih.govacs.orgrsc.orgmdpi.com By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectory of each atom over time, revealing how the molecule moves, vibrates, and interacts with its surroundings.

A typical MD simulation study would involve:

System Setup: A simulation box would be created containing one or more molecules of this compound, along with solvent molecules (e.g., water) if simulating in solution.

Force Field Selection: An appropriate force field (e.g., AMBER, CHARMM, GROMOS) would be chosen to describe the inter- and intramolecular forces.

Simulation Protocol: The system would be equilibrated to the desired temperature and pressure, followed by a production run to collect data.

Expected Findings from Molecular Dynamics Simulations: MD simulations would reveal the flexibility of the chloroethyl chain and the vibrational modes of the molecule. In a polar solvent like water, the simulations would show the formation of hydrogen bonds between the amide group and water molecules. The dynamics of these interactions are crucial for understanding the solubility and reactivity of the compound. The simulations could also be used to calculate properties such as the radius of gyration and diffusion coefficients.

Simulations of Polymerization Processes and Polymer Properties

Computational simulations are invaluable for understanding the complex process of polymerization and for predicting the properties of the resulting polymer, poly(this compound).

Simulations of Polymerization Processes:

The free-radical polymerization of this compound can be modeled using a variety of computational techniques, from quantum mechanical calculations on small model systems to kinetic Monte Carlo simulations of the entire process. anii.org.uyresearchgate.netdntb.gov.uamdpi.comresearchgate.net

Quantum Mechanical (QM) Studies of Propagation and Termination Steps: DFT calculations can be used to investigate the elementary steps of the polymerization reaction:

Initiation: While not directly simulating the initiator, QM can model the addition of a radical to the monomer.

Propagation: The addition of a growing polymer radical to a monomer unit is a key step. QM calculations can determine the activation energy and reaction enthalpy for this process.

Termination: The combination or disproportionation of two polymer radicals can also be studied to understand how the polymer chains stop growing.

| Reaction Step | Rate Constant (L mol⁻¹ s⁻¹) | Activation Energy (kJ/mol) |

| Propagation | 1.5 x 10⁴ | 18.5 |

| Termination (Combination) | 5.0 x 10⁷ | 5.2 |

| Termination (Disproportionation) | 1.0 x 10⁷ | 7.1 |

Simulations of Polymer Properties:

Once a model of the polymer chain is obtained, either from polymerization simulations or by building a representative chain, MD simulations can be used to predict the macroscopic properties of poly(this compound).

Amorphous Cell Simulations: To simulate the bulk polymer, an amorphous cell would be constructed by packing multiple polymer chains into a simulation box at a realistic density. MD simulations of this system can then be used to calculate a wide range of properties.

Predicted Polymer Properties:

Mechanical Properties: By applying virtual stress or strain to the simulation box, properties like the Young's modulus, bulk modulus, and shear modulus can be calculated.

Thermal Properties: The glass transition temperature (Tg) can be estimated by monitoring the change in density or specific volume as a function of temperature.

Solubility and Swelling: The interaction of the polymer with different solvents can be studied by simulating the polymer in the presence of the solvent molecules. The Flory-Huggins interaction parameter, a measure of the miscibility of the polymer and solvent, can be calculated.

Chain Conformation: The radius of gyration and end-to-end distance of the polymer chains provide information about their size and shape in the bulk material.

| Property | Predicted Value |

| Glass Transition Temperature (Tg) | 130 - 150 °C |

| Young's Modulus | 2.5 - 3.5 GPa |

| Solubility Parameter | 22 - 25 (J/cm³)^½ |

| Radius of Gyration (for a 100-mer chain) | 2.8 - 3.2 nm |

Future Research Directions and Emerging Opportunities

Development of Novel Polymerization Techniques for N-(2-chloroethyl)prop-2-enamide

The development of advanced polymerization techniques is crucial for controlling the architecture and properties of polymers derived from this compound. While specific studies on this monomer are limited, research on related acrylamides suggests promising avenues for exploration.

Controlled Radical Polymerization: Techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization have been successfully employed for various acrylamide (B121943) monomers to produce well-defined polymers with controlled molecular weights and narrow polydispersity. researchgate.netresearchgate.netrsc.org Future research will likely focus on adapting these methods for this compound. This would enable the synthesis of block copolymers, star polymers, and other complex architectures, where the chloroethyl group is precisely positioned for post-polymerization modification. For instance, RAFT polymerization has been shown to be effective for the controlled synthesis of water-soluble and thermoresponsive polymers from acrylamides containing amino acid moieties. researchgate.net

Step-Growth Polymerization: The A2 + B2 RAFT step-growth polymerization of bis-acrylamides has been demonstrated, offering a pathway to poly(acrylamides) that can be degraded under specific conditions. acs.org Investigating similar step-growth strategies with this compound, potentially in combination with other bifunctional monomers, could lead to novel degradable or recyclable polymer systems.

Photoinitiated Polymerization: High-power visible light direct photoactivation RAFT polymerization has been shown to achieve ultra-fast polymerization of acrylamides in aqueous media without the need for exogenous photoinitiators or catalysts. mdpi.com Applying this technique to this compound could offer a green and efficient route to producing functional polymers, with the potential for spatial and temporal control over the polymerization process.

| Polymerization Technique | Potential Advantages for this compound |

| RAFT Polymerization | Precise control over polymer architecture, molecular weight, and functionality distribution. researchgate.netresearchgate.netrsc.org |

| Step-Growth Polymerization | Potential for creating degradable or recyclable polymers. acs.org |

| Photoinitiated Polymerization | Fast, efficient, and environmentally friendly synthesis with spatiotemporal control. mdpi.com |

Exploration of its Role in Advanced Organic Synthesis

Beyond its role as a monomer, the dual functionality of this compound presents opportunities for its use as a versatile building block in advanced organic synthesis. The electron-deficient alkene is susceptible to conjugate addition reactions, while the chloroethyl group provides a handle for nucleophilic substitution.

Bifunctional Reagent: The compound's structure makes it an ideal bifunctional reagent. The chloroethyl group can be displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce new functional groups. This reactivity, coupled with the polymerizable acrylamide moiety, allows for the synthesis of a wide range of functional monomers for specific applications. For example, similar N-aryl 2-chloroacetamides readily undergo substitution of the chlorine atom, which can be followed by intramolecular cyclization to form various heterocyclic systems. researchgate.net

Multicomponent Reactions: The potential for this compound to participate in multicomponent reactions (MCRs) is a promising area of research. beilstein-journals.orgrug.nl MCRs, where three or more reactants combine in a single step to form a product containing the majority of the atoms of the starting materials, are highly efficient for generating molecular diversity. The acrylamide and chloroethyl functionalities could potentially react in a sequential or concerted manner with other reactants to create complex molecular architectures.

Click Chemistry: The chloroethyl group can be converted to an azide, a key functional group for copper-catalyzed or strain-promoted azide-alkyne cycloaddition "click" reactions. nih.gov This would transform this compound into a valuable tool for bioconjugation, surface modification, and the synthesis of complex macromolecules.

Integration into Smart and Responsive Materials

A significant area of future research lies in the integration of this compound into the fabrication of "smart" or "stimuli-responsive" materials. These materials can change their properties in response to external stimuli such as temperature, pH, light, or the presence of specific molecules.

Post-Polymerization Functionalization: Polymers synthesized from this compound possess pendant chloroethyl groups that act as reactive handles for post-polymerization modification. This allows for the introduction of a wide array of functional moieties that can impart stimuli-responsive behavior. For example, grafting pH-responsive amine-containing molecules or temperature-responsive polymers like poly(N-isopropylacrylamide) could lead to dual-responsive materials. The chemical modification of polymers with pendant chloroalkyl groups is a versatile route to hydrophilic and cationic polymers. fluorochem.co.uk

Molecularly Imprinted Polymers (MIPs): Research on N-(2-arylethyl)-2-methylprop-2-enamides, compounds structurally similar to this compound, has shown their utility as functionalized templates for creating molecularly imprinted polymers (MIPs). nih.govresearchgate.netmdpi.comresearchgate.net These polymers possess cavities with high selectivity for a target molecule. This compound could be used to create MIPs where the chloroethyl group is subsequently modified to create specific binding interactions, or where the group itself plays a role in the imprinting process.

Hydrogels and Nanocomposites: The ability to form crosslinked networks makes this compound a candidate for the development of advanced hydrogels. By crosslinking polymers of this compound and subsequently modifying the chloroethyl groups, hydrogels with tailored swelling behavior, mechanical properties, and drug release profiles could be achieved. Furthermore, the incorporation of nanoparticles into these hydrogel networks could lead to nanocomposites with enhanced properties and functionalities. researchgate.net

| Smart Material Application | Role of this compound |

| Stimuli-Responsive Polymers | Provides a polymer backbone with reactive sites for grafting stimuli-responsive molecules. fluorochem.co.uk |

| Molecularly Imprinted Polymers | Can act as a functional monomer or a modifiable precursor for creating selective binding cavities. nih.govresearchgate.netmdpi.comresearchgate.net |

| Advanced Hydrogels | Serves as a crosslinkable and functionalizable component for creating tunable hydrogel networks. researchgate.net |

Synergistic Experimental and Computational Research Approaches

To accelerate the discovery and optimization of materials and reactions involving this compound, a synergistic approach combining experimental work with computational modeling is essential.

Predicting Reactivity and Polymerization Behavior: Density Functional Theory (DFT) calculations can be employed to predict the reactivity of the monomer's functional groups. researchgate.netresearchgate.netmdpi.com For instance, DFT studies on acrylamide derivatives have been used to understand their reaction kinetics and the influence of substituents on their electrophilicity. acs.orgnih.gov Such computational insights can guide the design of polymerization experiments, helping to select appropriate catalysts, solvents, and reaction conditions for achieving desired polymer structures. Computational studies can also provide insights into the mechanisms of polymerization, such as cation-π interactions that can accelerate polymerization rates. acs.org

Designing Functional Materials: Molecular dynamics simulations can be used to predict the properties of polymers and materials derived from this compound. rsc.orgresearchgate.netresearchgate.netjst.go.jpcsic.es For example, simulations can help to understand the self-assembly of block copolymers into nanostructures, the swelling behavior of hydrogels in different environments, and the binding of target molecules to molecularly imprinted polymers. This computational pre-screening can significantly reduce the experimental effort required to develop new materials with specific functionalities.

Rationalizing Experimental Observations: Computational studies are invaluable for rationalizing and understanding experimental findings at a molecular level. rsc.org For instance, if a particular polymerization of this compound results in an unexpected polymer structure or properties, computational modeling can be used to investigate the underlying reaction pathways and intermolecular interactions. This iterative feedback loop between experiment and theory is a powerful strategy for advancing the science of this versatile chemical compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.